molecular formula C8H8N2O2S B1629236 3-(Cyanomethyl)benzenesulfonamide CAS No. 52320-62-4

3-(Cyanomethyl)benzenesulfonamide

Cat. No.: B1629236
CAS No.: 52320-62-4
M. Wt: 196.23 g/mol
InChI Key: UMHPWOVPACYGPY-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)benzenesulfonamide is an organic compound with the molecular formula C8H8N2O2S It is characterized by a benzenesulfonamide group attached to a cyanomethyl group

Mechanism of Action

Target of Action

The primary target of 3-(Cyanomethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a gene that is overexpressed in many solid tumors . This overexpression is due to changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia . Therefore, the selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the enzyme, which results in a decrease in the enzyme’s activity . This interaction and the resulting changes can lead to a decrease in tumor growth and proliferation .

Biochemical Pathways

The inhibition of CA IX by this compound affects the metabolic pathway of tumor cells . Normally, tumor cells shift their metabolism to anaerobic glycolysis due to hypoxia . The inhibition of ca ix can disrupt this metabolic shift, affecting the downstream effects of this pathway .

Result of Action

The result of this compound’s action is a significant inhibitory effect against cancer cell lines . For example, certain derivatives of the compound showed significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with high selectivity against these breast cancer cell lines . Moreover, some derivatives were able to induce apoptosis in the MDA-MB-231 cell line .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyanomethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with cyanomethylating agents. One common method is the Cu-catalyzed cyanomethylation of imines and α,β-alkenes with cyanomethylating agents . The reaction conditions often include the use of copper chloride as a catalyst and potassium carbonate as a base at elevated temperatures (around 120°C).

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyanomethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted benzenesulfonamides, while oxidation and reduction reactions would modify the functional groups present on the molecule.

Scientific Research Applications

3-(Cyanomethyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

    Benzenesulfonamide: Lacks the cyanomethyl group but shares the sulfonamide functionality.

    4-(Cyanomethyl)benzenesulfonamide: Similar structure but with the cyanomethyl group in a different position.

    N-(Cyanomethyl)benzenesulfonamide: Variation in the attachment of the cyanomethyl group.

Uniqueness: 3-(Cyanomethyl)benzenesulfonamide is unique due to the specific positioning of the cyanomethyl group, which can influence its reactivity and binding properties. This positioning can make it more suitable for certain applications, such as enzyme inhibition, compared to its analogs.

Properties

IUPAC Name

3-(cyanomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-5-4-7-2-1-3-8(6-7)13(10,11)12/h1-3,6H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHPWOVPACYGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610739
Record name 3-(Cyanomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52320-62-4
Record name 3-(Cyanomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyanomethyl)benzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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